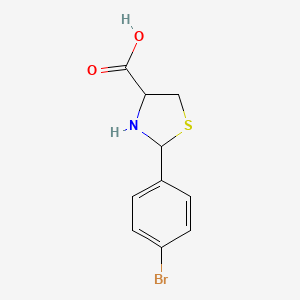

2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid (2-BPTCA) is a compound that has recently been studied for its potential applications in scientific research. 2-BPTCA has a unique structure, and this has been used to investigate its potential use in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Thiazolidinones : A study details the synthesis of various thiazolidinones, including 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid derivatives. These compounds were created through reactions involving thioureas and acetylenedicarboxylic acid, demonstrating the versatility of this compound in organic synthesis (Nagarajan, Nair, Shenoy, & Kartha, 1983).

Fluorophores for Aluminium(III) Detection : Another research highlights the use of phenyl-2-thiazoline derivatives, closely related to this compound, as fluorophores for detecting Aluminium(III). These compounds demonstrate potential for studying intracellular Aluminium(III) due to their selective coordination characteristics and fluorescence properties (Lambert et al., 2000).

Antimicrobial Applications : Research indicates the effectiveness of thiazolidinone derivatives, synthesized from compounds including this compound, in combating various microbial strains. This highlights its potential in developing new antimicrobial agents (Deep et al., 2014).

Antitubercular Activity : A study focused on the synthesis of dispiro-oxindolylpyrrolothiazoles, using 1,3-thiazolane-4-carboxylic acid as a precursor. These compounds showed significant antitubercular activity, suggesting potential pharmaceutical applications (Maheswari et al., 2010).

Computational Chemistry in Corrosion Inhibition : A study utilizing Density Functional Theory (DFT) and Monte Carlo simulations investigated Schiff bases derived from thiazole-2-carbohydrazides, similar to this compound. These were explored as corrosion inhibitors for steel, demonstrating the compound's relevance in materials science (Obot et al., 2016).

Fungicidal and Antivirus Activities : Novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, closely related to the compound , were found to exhibit significant fungicidal and antivirus activities. This indicates its potential use in developing agents for fungi and virus control (Fengyun et al., 2015).

Organic Synthesis and Structural Analysis : Research involving the synthesis and crystal structure analysis of thiazolidin-4-one derivatives, including those related to this compound, provides insights into their chemical properties and potential applications in organic chemistry (Iyengar et al., 2005).

Antimicrobial Screening of Thiophene Derivatives : A study synthesized thiophene-containing compounds, structurally akin to this compound, revealing promising antibacterial and antifungal activities. This suggests its application in developing new antimicrobial agents (Mabkhot et al., 2017).

Mécanisme D'action

Target of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of certain organisms, suggesting a potential antimicrobial or antifungal effect .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, suggesting a potential impact on protein synthesis pathways .

Pharmacokinetics

The properties of thiazole derivatives can vary widely, and their bioavailability can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

Thiazole derivatives have been associated with a variety of effects at the molecular and cellular level, including inhibition of protein synthesis, disruption of cell membrane integrity, and induction of apoptosis .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLJHTCYCWHWRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69570-83-8 |

Source

|

| Record name | 2-(4-Bromophenyl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69570-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)